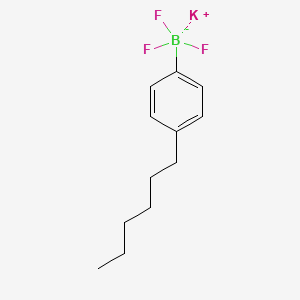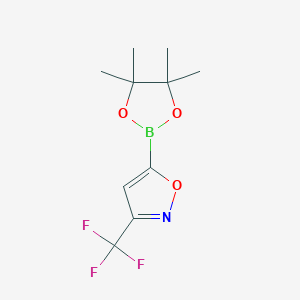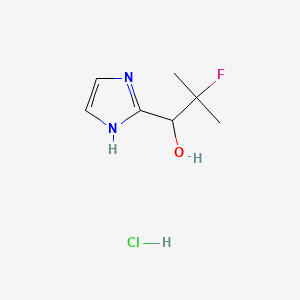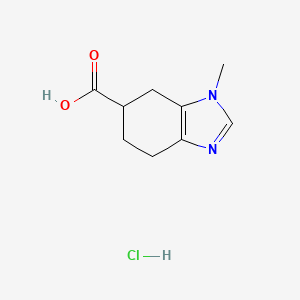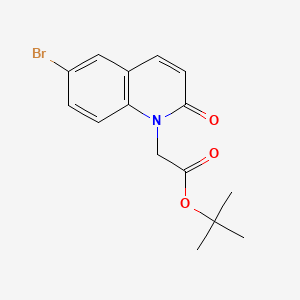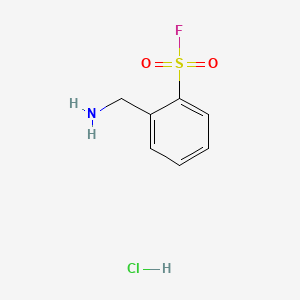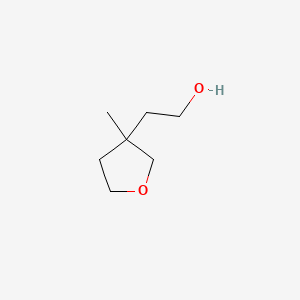![molecular formula C6H7F2NOS B15299419 [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with formaldehyde or a suitable methanol derivative under controlled conditions. The reaction may require a catalyst to facilitate the formation of the methanol group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can participate in substitution reactions, where the difluoroethyl group or methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and thiazole ring may play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanol: A similar compound with the methanol group attached to the 5-position of the thiazole ring.
1,1-Difluoroethyl chloride: A related compound used as a difluoroethylating reagent.
Uniqueness
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H7F2NOS |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H7F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h3,10H,2H2,1H3 |
Clave InChI |
MTHKUDLQXVSPSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


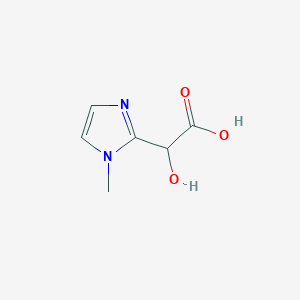
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
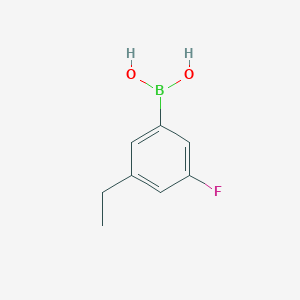

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

